5-(4-bromophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
2-(4-bromophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that includes a bromophenyl group, a methyl group, and a hexahydropyrido-thieno-pyrimidinone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(4-bromophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves multiple steps. One common synthetic route starts with the bromination of a thiophene derivative, followed by a series of cyclization and condensation reactions to form the hexahydropyrido-thieno-pyrimidinone core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form different ring structures.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-bromophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of specific biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one include other thieno-pyrimidine derivatives and bromophenyl-substituted heterocycles. These compounds share similar structural features but may differ in their chemical reactivity and biological activity.
Properties
CAS No. |
313958-19-9 |
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Molecular Formula |
C16H16BrN3OS |
Molecular Weight |
378.3g/mol |
IUPAC Name |
5-(4-bromophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C16H16BrN3OS/c1-20-7-6-11-12(8-20)22-16-13(11)15(21)18-14(19-16)9-2-4-10(17)5-3-9/h2-5,14,19H,6-8H2,1H3,(H,18,21) |
InChI Key |
BHHAODBNIOCWMQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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